molecular formula C7H14BF3KNO2 B1463213 Potassium [2-(morpholin-4-YL)ethoxy]methyltrifluoroborate CAS No. 910251-18-2

Potassium [2-(morpholin-4-YL)ethoxy]methyltrifluoroborate

Cat. No.: B1463213
CAS No.: 910251-18-2
M. Wt: 251.1 g/mol
InChI Key: VIHYNTVEQYQQBO-UHFFFAOYSA-N
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Description

Potassium [2-(morpholin-4-yl)ethoxy]methyltrifluoroborate (CAS: 910251-18-2, QC-8656) is an organotrifluoroborate salt featuring a morpholine-substituted ethoxymethyl group bonded to a trifluoroborate anion. Its structure comprises a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) connected via a two-carbon ethoxy linker to a methyltrifluoroborate core. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to form Csp³–Csp² bonds, enabling the synthesis of complex alkyl-aryl frameworks in pharmaceuticals and agrochemicals . Its synthesis involves boron trifluoride exchange from boronic acid precursors, as demonstrated in the coupling of benzyl chlorides to generate substituted morpholine derivatives .

Properties

IUPAC Name

potassium;trifluoro(2-morpholin-4-ylethoxymethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BF3NO2.K/c9-8(10,11)7-14-6-3-12-1-4-13-5-2-12;/h1-7H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHYNTVEQYQQBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](COCCN1CCOCC1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BF3KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678470
Record name Potassium trifluoro{[2-(morpholin-4-yl)ethoxy]methyl}borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910251-18-2
Record name Potassium trifluoro{[2-(morpholin-4-yl)ethoxy]methyl}borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Summary Table: Preparation Overview

Step Description Key Conditions/Notes
Precursor synthesis Potassium bromomethyltrifluoroborate preparation Optimized for large scale, high purity
Alkoxide formation Deprotonation of 2-(morpholin-4-yl)ethanol NaH in THF, 0 °C to rt
Nucleophilic substitution S_N2 displacement of bromide by alkoxide 3 equiv alkoxide, 2–24 h, THF solvent
Purification Continuous Soxhlet extraction or crystallization Overcomes low solubility issues
Product properties Air/moisture stable crystalline salt Suitable for Suzuki coupling

Chemical Reactions Analysis

Types of Reactions

Potassium [2-(morpholin-4-YL)ethoxy]methyltrifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as toluene or ethanol).

Major Products

Scientific Research Applications

Potassium [2-(morpholin-4-YL)ethoxy]methyltrifluoroborate is an organoboron compound that has gained significant attention in scientific research due to its versatile applications in organic synthesis, medicinal chemistry, and biological studies. This article delves into its applications, mechanisms, and relevant case studies, supported by comprehensive data tables.

Organic Synthesis

This compound is primarily utilized as a reagent in various organic synthesis reactions, particularly in:

  • Suzuki-Miyaura Coupling Reactions : This compound facilitates the formation of carbon-carbon bonds between organoboron compounds and halides, leading to biaryl compounds that are valuable in pharmaceuticals and agrochemicals .

Medicinal Chemistry

This compound has shown potential in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique trifluoroborate moiety enhances stability and reactivity, making it suitable for coupling with aryl halides .

Anti-inflammatory Effects

Research indicates that this compound modulates inflammatory responses through interactions with GPR84 receptors, potentially aiding in the treatment of conditions like rheumatoid arthritis.

Cancer Therapeutics

Preliminary studies suggest that this compound may inhibit PRMT5 activity, a protein associated with poor prognosis in various cancers, thereby reducing tumor cell proliferation and invasion.

Neuroprotective Properties

Emerging evidence points to its role in neuroinflammatory conditions, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Study 1: Anti-inflammatory Applications

In animal models, administration of this compound resulted in significant reductions in inflammatory markers such as IL-6 and TNF-alpha, indicating its therapeutic potential in chronic inflammatory conditions.

Case Study 2: Cancer Cell Line Studies

In vitro studies demonstrated that this compound inhibits cancer cell proliferation at micromolar concentrations, likely through downregulation of PRMT5 expression, leading to increased apoptosis in treated cells.

Mechanism of Action

The mechanism of action of Potassium [2-(morpholin-4-YL)ethoxy]methyltrifluoroborate involves its ability to act as a nucleophile or electrophile in various chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then reacts with an organic halide to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural and functional differences between QC-8656 and analogous trifluoroborates:

Compound Name (CAS) Structure Key Functional Groups Molecular Weight Purity (%)
QC-8656 (910251-18-2) Morpholine-ethoxy-methyl-BF₃K Morpholine, ethoxy linker 252.09 95
TB-0015 (936329-94-1) Morpholine-methyl-BF₃K Morpholine, direct methyl linker 198.03 96
Potassium 3-(4-morpholinylcarbonyl)phenyltrifluoroborate (73995223) Morpholine-carbonyl-phenyl-BF₃K Morpholine, phenyl, carbonyl linker 297.12 >95
Potassium 4-(tetrahydropyranylmethoxy)methyltrifluoroborate (1350320-55-6) Tetrahydropyran-methoxy-methyl-BF₃K Tetrahydropyran, methoxy linker 236.08 >95
Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate (1015082-81-1) Hydroxyethyl-phenyl-BF₃K Phenyl, hydroxyethyl 246.06 NLT 97

Key Observations :

  • Linker Flexibility : QC-8656’s ethoxy linker provides greater conformational flexibility compared to TB-0015’s rigid methyl group or the phenyl group in the morpholinylcarbonyl derivative .
  • In contrast, the carbonyl group in the morpholinylcarbonyl derivative introduces electron-withdrawing effects, which may alter reactivity .
  • Solubility: The polar morpholine group enhances aqueous solubility compared to non-polar tetrahydropyran derivatives (e.g., 1350320-55-6) .

Reactivity in Cross-Coupling Reactions

QC-8656 demonstrates high efficiency in Suzuki couplings with aryl chlorides, achieving yields up to 45% under palladium catalysis (e.g., synthesis of 4-(2-phenethyloxyethyl)-morpholine) . Comparatively:

  • TB-0015 : The shorter methyl linker may reduce steric hindrance but could limit stability under harsh reaction conditions due to weaker boron-oxygen bonds .
  • Morpholinylcarbonyl Derivative : The phenyl-carbonyl group may slow transmetallation due to increased steric bulk, though its electron-withdrawing nature could enhance oxidative addition with electron-poor aryl halides .

Stability and Handling

  • Moisture Sensitivity : All trifluoroborates are hygroscopic, but QC-8656’s ethoxy linker may offer slight protection against hydrolysis compared to TB-0015 .
  • Thermal Stability : The morpholinylcarbonylphenyl derivative decomposes at 80–82°C, whereas QC-8656 remains stable under typical coupling conditions (≤70°C) .

Biological Activity

Potassium [2-(morpholin-4-YL)ethoxy]methyltrifluoroborate (CAS Number: 910251-18-2) is an organoboron compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

  • Molecular Formula : C7H14BF3KNO2
  • Molecular Weight : 251.096 g/mol
  • Purity : >95%

This compound functions primarily as a reagent in Suzuki coupling reactions, which are pivotal in the synthesis of various biologically active compounds. The trifluoroborate moiety enhances the stability and reactivity of the compound, making it suitable for coupling with aryl halides to form biaryl compounds that may exhibit significant biological activity .

Biological Activity

Research indicates that this compound has potential applications in the treatment of various diseases due to its interaction with specific biological pathways:

  • Anti-inflammatory Effects : The compound has been linked to the modulation of inflammatory responses, particularly through its action on GPR84, a receptor involved in immune responses. Studies suggest that antagonizing GPR84 may lead to reduced inflammation in conditions such as rheumatoid arthritis and inflammatory bowel diseases .
  • Cancer Therapeutics : Preliminary studies indicate that compounds similar to this compound can inhibit the activity of PRMT5, a protein arginine methyltransferase associated with poor prognosis in various cancers. Inhibition of PRMT5 could suppress tumor cell proliferation and invasion .
  • Neuroprotective Properties : There is emerging evidence suggesting that this compound may play a role in neuroinflammatory conditions by modulating pathways associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Study 1: Anti-inflammatory Applications

A study involving the administration of this compound in animal models demonstrated significant reductions in markers of inflammation, such as IL-6 and TNF-alpha, indicating its potential use in treating chronic inflammatory conditions .

Case Study 2: Cancer Cell Line Studies

In vitro studies using cancer cell lines have shown that the compound can inhibit cell proliferation at micromolar concentrations. The mechanism appears to involve the downregulation of PRMT5 expression, leading to decreased cell viability and increased apoptosis in treated cells .

Data Tables

PropertyValue
Molecular FormulaC7H14BF3KNO2
Molecular Weight251.096 g/mol
CAS Number910251-18-2
Purity>95%
Biological ActivityAnti-inflammatory, Anticancer
Biological EffectObservations
Anti-inflammatoryReduced IL-6 and TNF-alpha
Cancer proliferation inhibitionDecreased viability in cell lines

Q & A

Q. What are the optimized synthetic routes for preparing Potassium [2-(morpholin-4-yl)ethoxy]methyltrifluoroborate?

The compound is synthesized via SN2 displacement of potassium bromomethyltrifluoroborate with alkoxides. Key steps include:

  • Using 3 equivalents of alkoxide (e.g., morpholin-4-yl ethoxide) to ensure complete displacement .
  • Addressing low solubility of alkoxymethyltrifluoroborates in organic solvents (e.g., acetone) by employing continuous Soxhlet extraction , which improves isolation yields .
  • Scaling production to 100 g batches by refining precursor synthesis (potassium bromomethyltrifluoroborate) under inert conditions .

Q. How is this compound characterized to confirm structural integrity and purity?

Multinuclear NMR spectroscopy is critical:

  • ¹H NMR : Peaks for morpholine protons (δ 2.4–3.8 ppm) and ethoxy methylene groups (δ 3.5–4.0 ppm) .
  • ¹⁹F NMR : A singlet near δ -135 ppm confirms the trifluoroborate moiety .
  • ¹¹B NMR : A quartet (J ≈ 37 Hz) at δ -2 ppm verifies boron coordination .
  • HRMS validates molecular weight (e.g., [M-K]⁻ ion) .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a stable trifluoroborate reagent in palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura couplings with aryl chlorides. Advantages include:

  • Tolerance to air and moisture compared to boronic acids .
  • Compatibility with sterically demanding substrates due to the ethoxymethyl linker .

Q. What are the recommended storage and handling protocols?

  • Store under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis .
  • Use PPE (gloves, goggles) to avoid skin/eye contact, referencing similar trifluoroborates’ hazards (e.g., H315: skin irritation) .

Advanced Research Questions

Q. How can synthesis scalability challenges be addressed for large-scale applications?

  • Precursor Optimization : Scale potassium bromomethyltrifluoroborate synthesis via iterative refinement (e.g., solvent purity, reaction time) .
  • Continuous Soxhlet Extraction : Mitigates poor solubility by selectively removing inorganic byproducts (e.g., KBr) .
  • Inert Atmosphere Control : Critical for preventing alkoxide degradation during displacement .

Q. How should researchers resolve contradictions in reported reaction yields?

  • Solvent Effects : Low solubility in acetone or acetonitrile may lead to inconsistent yields; test alternative solvents (e.g., THF/water mixtures) .
  • Stoichiometric Adjustments : Excess alkoxide (up to 3.5 equiv) compensates for side reactions .
  • Byproduct Analysis : Use ¹H NMR to quantify residual bromomethyltrifluoroborate, indicating incomplete displacement .

Q. What mechanistic insights govern its reactivity in cross-coupling reactions?

  • Transmetalation Efficiency : The trifluoroborate group facilitates Pd(II) → Pd(0) transition, critical for catalytic cycles .
  • Steric and Electronic Effects : The morpholinyl ethoxy group enhances solubility in polar media while maintaining nucleophilic boron activation .
  • Base Sensitivity : Avoid strong bases (e.g., NaOH) that may hydrolyze the trifluoroborate; use K₂CO₃ or CsF instead .

Q. How does the compound’s stability vary under different reaction conditions?

  • Thermal Stability : Decomposes above 250°C; avoid prolonged heating in refluxing solvents .
  • Moisture Sensitivity : Hydrolyzes in aqueous media (e.g., releases HF); use anhydrous conditions for long-term stability .
  • Oxidative Degradation : Susceptible to strong oxidizers; store away from peroxides or ozone .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium [2-(morpholin-4-YL)ethoxy]methyltrifluoroborate
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Potassium [2-(morpholin-4-YL)ethoxy]methyltrifluoroborate

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